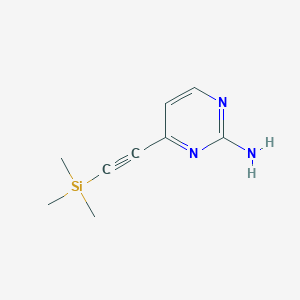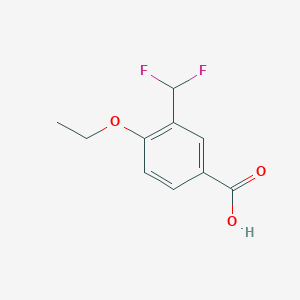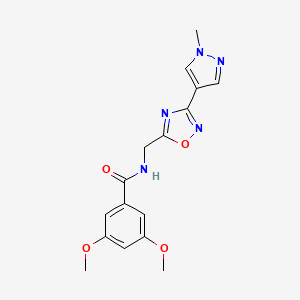
2-Amino-4-(trimethylsilylethynyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(trimethylsilylethynyl)pyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds
作用機序
Target of Action
Pyrimidine derivatives are known to target a variety of enzymes and receptors, including kinases . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
Pyrimidines generally interact with their targets through hydrogen bonding and hydrophobic interactions . The presence of the amino group and the trimethylsilyl group could influence the compound’s interaction with its targets .
Biochemical Pathways
Pyrimidine derivatives are involved in various biochemical pathways, including dna and rna synthesis . The compound could potentially interfere with these pathways, leading to downstream effects.
Pharmacokinetics
The presence of the trimethylsilyl group could potentially enhance the compound’s lipophilicity, which could influence its absorption and distribution .
Result of Action
Pyrimidine derivatives have been associated with various cellular effects, including cytotoxic and antioxidant activities . The specific effects would depend on the compound’s interaction with its targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Amino-4-(trimethylsilylethynyl)pyrimidine. For instance, the compound’s stability could be affected by the presence of reactive oxygen species in the environment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(trimethylsilylethynyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-amino-4-chloropyrimidine.
Substitution Reaction: The chlorine atom at the 4-position is replaced with a trimethylsilylethynyl group. This substitution is usually carried out using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the use of a palladium catalyst, copper iodide as a co-catalyst, and trimethylsilylacetylene as the alkyne source.
Reaction Conditions: The reaction is typically performed in an inert atmosphere (e.g., under nitrogen or argon) and at elevated temperatures (around 60-80°C). Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-Amino-4-(trimethylsilylethynyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trimethylsilylethynyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
科学的研究の応用
2-Amino-4-(trimethylsilylethynyl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
2-Amino-4-chloropyrimidine: A precursor in the synthesis of 2-Amino-4-(trimethylsilylethynyl)pyrimidine.
2-Amino-4-ethynylpyrimidine: Similar structure but lacks the trimethylsilyl group, which can affect its reactivity and biological activity.
2-Amino-4-(phenylethynyl)pyrimidine: Contains a phenyl group instead of a trimethylsilyl group, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of the trimethylsilylethynyl group, which can enhance its stability and modify its electronic properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-(2-trimethylsilylethynyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3Si/c1-13(2,3)7-5-8-4-6-11-9(10)12-8/h4,6H,1-3H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAKPCMZMBHQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC(=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2993663.png)





![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B2993674.png)
![N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2993676.png)




![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene](/img/structure/B2993683.png)
